molecular formula C24H51NO7P+ B1206036 1-O-palmitoyl-sn-glycero-3-phosphocholine

1-O-palmitoyl-sn-glycero-3-phosphocholine

Cat. No. B1206036
M. Wt: 496.6 g/mol
InChI Key: ASWBNKHCZGQVJV-HSZRJFAPSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-palmitoyl-sn-glycero-3-phosphocholine is an sn-glycero-3-phosphocholine compound having a palmitoyl substituent at the 1-hydroxy position It derives from a glycerol.

Scientific Research Applications

Subheading Analytical Techniques in Phospholipid Research

An assay was developed for quantitative analysis of phosphatidylcholine and its hydrolysis products, including 1-O-palmitoyl-sn-glycero-3-phosphocholine, using high-performance liquid chromatography. This method offers precise control over the acyl migration process of phospholipids, crucial in the synthesis or modification of phosphatidylcholine. This advancement in analytical techniques contributes significantly to understanding and controlling phospholipid biochemistry (Kiełbowicz et al., 2012).

Membrane Fluidity Studies

Subheading Role in Cellular Membrane Dynamics

1-O-palmitoyl-sn-glycero-3-phosphocholine is a significant component of cell membranes, playing a crucial role in membrane fluidity under physiological conditions. The study of its membrane structure through neutron reflectometry provides valuable insights into the fundamental properties of cell membranes, impacting the understanding of cellular functions and the development of biomedical applications (Yepuri et al., 2016).

Gas-Phase Transformation of Phosphatidylcholine

Subheading Advances in Mass Spectrometry Techniques

Innovative ion/ion chemistry has been applied to transform phosphatidylcholine monocations into structurally informative anions, enhancing the structural characterization of phosphatidylcholines. This technique allows for a detailed examination of the lipid class and acyl chain composition, providing critical insights for lipidomics and biochemical research (Stutzman et al., 2013).

Molecular Dynamics of Phospholipid Bilayers

Subheading Computational Insights into Membrane Biophysics

Molecular dynamics simulations have been extensively used to study the hydration, structure, and orientation of various phospholipids, including 1-O-palmitoyl-sn-glycero-3-phosphocholine. These simulations offer a profound understanding of the primary hydration shell of lipid bilayers, contributing to the broader knowledge of membrane biophysics and the design of membrane-based systems (Poger & Mark, 2010).

properties

Product Name

1-O-palmitoyl-sn-glycero-3-phosphocholine

Molecular Formula

C24H51NO7P+

Molecular Weight

496.6 g/mol

IUPAC Name

2-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/p+1/t23-/m1/s1

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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